

JBJ-04-125-02 preclinical studies

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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

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An In-Depth Technical Guide to the Preclinical Studies of **JBJ-04-125-02**

Introduction

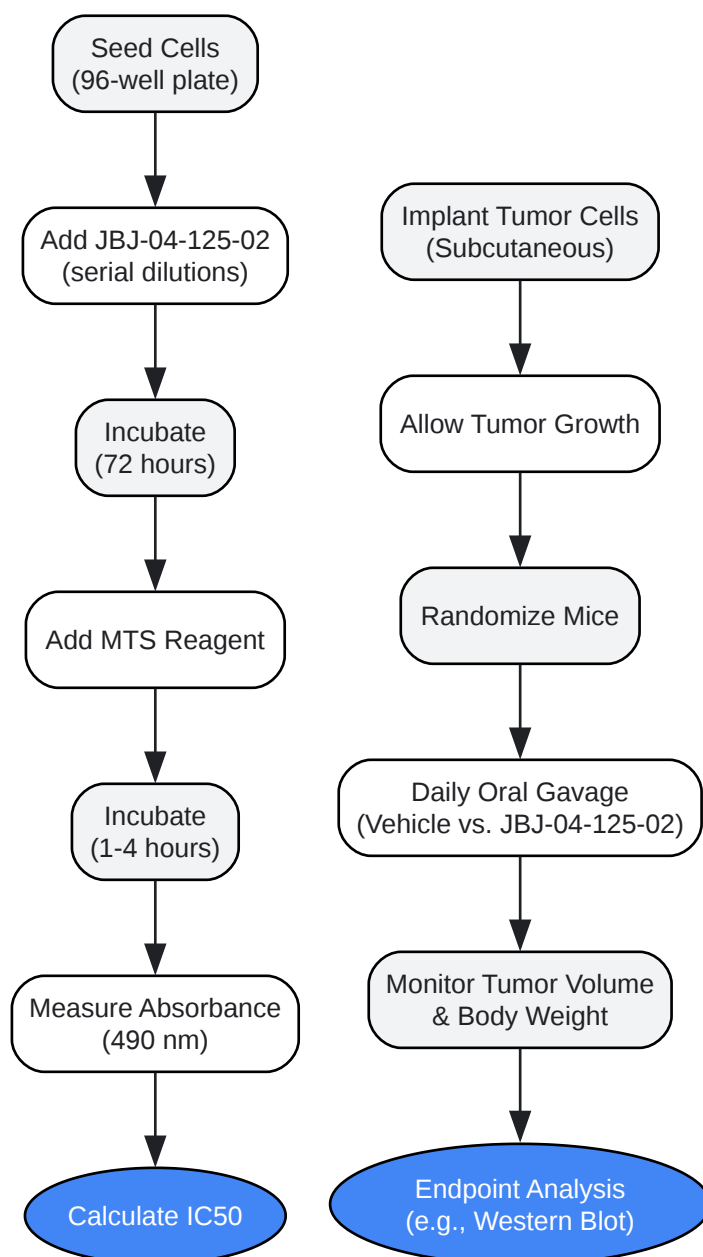
JBJ-04-125-02 is a fourth-generation, orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} It demonstrates high potency and selectivity for mutant forms of EGFR, including those that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs).^[3] Unlike traditional ATP-competitive inhibitors, **JBJ-04-125-02** binds to a distinct allosteric site on the EGFR kinase domain, inducing a conformational change that locks the enzyme in an inactive state.^{[3][4]} This mechanism of action allows it to be effective against the C797S mutation, a key resistance mechanism to third-generation TKIs like osimertinib.^[3] Preclinical studies have explored its efficacy as both a monotherapy and in combination with other EGFR inhibitors, showing promise for its potential clinical application in non-small cell lung cancer (NSCLC).^{[5][6]}

Mechanism of Action

JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor.^[7] The binding of **JBJ-04-125-02** to the allosteric pocket displaces the α C-helix outward, stabilizing the kinase in an inactive conformation.^[4] This prevents the downstream signaling cascade that promotes cell proliferation and survival. The primary pathway affected is the EGFR-mediated activation of the PI3K/AKT and RAS/MEK/ERK signaling axes.^{[5][8]}

A key finding from preclinical studies is the synergistic effect observed when **JBJ-04-125-02** is combined with the ATP-competitive inhibitor, osimertinib.^[9] Osimertinib binding is shown to uniquely enhance the binding of **JBJ-04-125-02** to mutant EGFR.^[5] This dual targeting

strategy leads to a more profound inhibition of EGFR signaling, resulting in increased apoptosis and more effective control of cellular growth compared to either agent alone.[7][9]



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